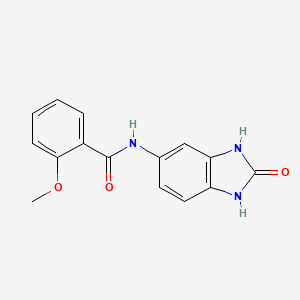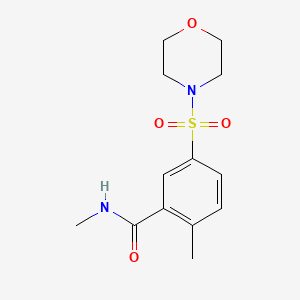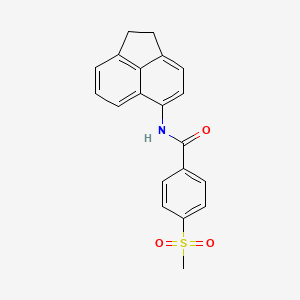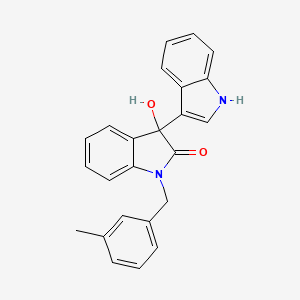![molecular formula C18H30ClNO3 B4401069 4-[4-(2-methoxy-4-propylphenoxy)butyl]morpholine hydrochloride](/img/structure/B4401069.png)
4-[4-(2-methoxy-4-propylphenoxy)butyl]morpholine hydrochloride
Vue d'ensemble
Description
4-[4-(2-methoxy-4-propylphenoxy)butyl]morpholine hydrochloride is a chemical compound that is used in scientific research. It is a selective antagonist for the sigma-1 receptor, which is a protein that is involved in various physiological processes, including pain perception, anxiety, and addiction. The compound has been studied extensively in recent years due to its potential therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of 4-[4-(2-methoxy-4-propylphenoxy)butyl]morpholine hydrochloride is through its selective antagonism of the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in various physiological processes, including pain perception, anxiety, and addiction. By blocking the sigma-1 receptor, the compound can modulate these processes and provide therapeutic benefits.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its selective antagonism of the sigma-1 receptor. The compound has been shown to have analgesic, anxiolytic, and antidepressant effects in animal models. It has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-[4-(2-methoxy-4-propylphenoxy)butyl]morpholine hydrochloride in lab experiments is its selectivity for the sigma-1 receptor. This allows researchers to study the specific effects of sigma-1 receptor modulation without affecting other receptors. However, one limitation of using the compound is its potential toxicity, which can affect the validity of experimental results.
Orientations Futures
There are several future directions for the study of 4-[4-(2-methoxy-4-propylphenoxy)butyl]morpholine hydrochloride. One direction is the development of more selective sigma-1 receptor antagonists with fewer side effects. Another direction is the study of the compound's potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. Additionally, the compound's effects on other physiological processes, such as inflammation and immune function, could be studied in future research.
Applications De Recherche Scientifique
The compound has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have analgesic, anxiolytic, and antidepressant effects in animal models. It has also been studied for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
Propriétés
IUPAC Name |
4-[4-(2-methoxy-4-propylphenoxy)butyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3.ClH/c1-3-6-16-7-8-17(18(15-16)20-2)22-12-5-4-9-19-10-13-21-14-11-19;/h7-8,15H,3-6,9-14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYXKCNGGOLFFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)OCCCCN2CCOCC2)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[(4-butylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4400989.png)
![1-[3-(allyloxy)benzoyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4401003.png)

![methyl 3-{[3-(2-furoylamino)benzoyl]amino}benzoate](/img/structure/B4401030.png)
![1-(2-{2-[2-chloro-4-(1,1-dimethylpropyl)phenoxy]ethoxy}ethyl)-4-methylpiperazine hydrochloride](/img/structure/B4401039.png)
![3-[2-(2-chloro-3,6-dimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B4401044.png)
![3-chloro-7-nitro-N-[4-(4-pyridinylmethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4401046.png)
![N,N-dimethyl-4-{[(4-methylbenzyl)amino]methyl}aniline hydrochloride](/img/structure/B4401053.png)

![1-{4-[4-(allyloxy)phenoxy]butyl}-4-methylpiperazine hydrochloride](/img/structure/B4401064.png)

![4-[2-(2-sec-butoxyphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4401071.png)
![3-{[(2-bromophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4401077.png)
